3-Amino-4-phenylpyridine

Physicochemical profiling Protonation state Lead optimization

3-Amino-4-phenylpyridine (4-phenylpyridin-3-amine) is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol, belonging to the aminophenylpyridine class. The compound features a pyridine ring substituted with an amino group at the 3-position and a phenyl group at the 4-position, a substitution pattern that confers distinct electronic and steric properties compared to its regioisomers.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 146140-99-0
Cat. No. B131099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-phenylpyridine
CAS146140-99-0
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NC=C2)N
InChIInChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2
InChIKeyJXWKYMYEJLKQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-phenylpyridine (CAS 146140-99-0) – Core Chemical Profile for Informed Sourcing and Research Selection


3-Amino-4-phenylpyridine (4-phenylpyridin-3-amine) is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol, belonging to the aminophenylpyridine class . The compound features a pyridine ring substituted with an amino group at the 3-position and a phenyl group at the 4-position, a substitution pattern that confers distinct electronic and steric properties compared to its regioisomers [1]. It is commercially available as a white to off-white solid with a typical purity of ≥95% (HPLC), stored at 2–8°C with protection from light . Key physicochemical descriptors include a predicted pKa of 6.33±0.18, a predicted boiling point of 334.6±22.0 °C, a density of 1.133 g/cm³, and a calculated LogP of 2.912 [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the synthesis of streptonigrin CD ring models [2].

3-Amino-4-phenylpyridine (CAS 146140-99-0) – Why Closest Aminophenylpyridine Analogs Cannot Be Used as Drop-In Replacements


The aminophenylpyridine scaffold encompasses several regioisomeric and functionally related compounds (e.g., 2-amino-4-phenylpyridine, 3-amino-5-phenylpyridine, 4-phenylpyridine, and 3-aminopyridine) that are sometimes considered as potential substitutes in synthesis or screening. However, the precise positioning of the amino group at C3 and the phenyl ring at C4 on the pyridine core generates a unique combination of basicity, lipophilicity, and steric environment that cannot be replicated by any single comparator . The predicted pKa of 3-amino-4-phenylpyridine (6.33±0.18) is intermediate between the more basic 2-amino-4-phenylpyridine (6.63±0.11) and the less basic 3-aminopyridine (6.04), meaning the target compound exhibits a distinct protonation state at physiological pH that directly impacts solubility, membrane permeability, and metal-coordination behavior . Additionally, the boiling point of 3-amino-4-phenylpyridine (334.6±22.0 °C) differs from its closest regioisomers by approximately 9 °C (versus the 2-amino isomer) and 55 °C (versus the 5-amino isomer), complicating both purification and formulation if an unverified substitution is made [1]. The 3-amino group also participates in directed ortho-metallation chemistry that is regiochemically distinct from the 2- and 4-amino series, as demonstrated in the synthesis of streptonigrin CD ring models [2]. These quantitative differences, elaborated in Section 3, demonstrate that generic substitution without experimental validation risks altering reaction outcomes, pharmacokinetic profiles, and material properties.

3-Amino-4-phenylpyridine (CAS 146140-99-0) – Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


Basicity (pKa) Differentiation from the Closest 2-Amino Regioisomer and the Des-Phenyl Analog

3-Amino-4-phenylpyridine exhibits a predicted pKa of 6.33±0.18, which is 0.30 log units lower (less basic) than its closest regioisomer 2-amino-4-phenylpyridine (pKa 6.63±0.11) and 0.29 log units higher (more basic) than the des-phenyl analog 3-aminopyridine (pKa 6.04 at 25 °C), and 0.88 log units higher than the des-amino analog 4-phenylpyridine (pKa 5.45±0.10) [1][2]. This intermediate basicity means that at pH 7.4, the fraction ionized differs measurably across these compounds, directly affecting solubility, passive membrane permeability, and coordination to metal catalysts.

Physicochemical profiling Protonation state Lead optimization

Boiling Point Differentiation Enabling Purification and Formulation Selectivity

The predicted boiling point of 3-amino-4-phenylpyridine (334.6±22.0 °C at 760 mmHg) is approximately 9 °C lower than that of 2-amino-4-phenylpyridine (343.7±30.0 °C), approximately 55 °C lower than that of 3-amino-5-phenylpyridine (389.4±30.0 °C), and approximately 87 °C higher than the des-phenyl analog 3-aminopyridine (248 °C) . These differences are large enough to permit fractional distillation separation and to affect thermal stress during formulation processing such as hot-melt extrusion or spray drying.

Purification Thermal stability Volatility

Lipophilicity (LogP) Differentiation from the Des-Amino Analog 4-Phenylpyridine

3-Amino-4-phenylpyridine has a calculated LogP of 2.912, which is 0.32 log units higher (more lipophilic) than the des-amino analog 4-phenylpyridine (LogP 2.59) [1][2]. This difference arises from the hydrogen-bonding capacity of the 3-amino group, which reduces aqueous solubility relative to the unsubstituted phenylpyridine. The XLogP3 value computed by PubChem for 3-amino-4-phenylpyridine is 1.8, while the ACD/LogP (ChemSpider) reports 1.83, and the LogD at pH 7.4 is 1.78 . For comparison, 3-amino-5-phenylpyridine shares an identical LogP of 2.912 and PSA of 38.91 Ų, making these two regioisomers indistinguishable by these global descriptors alone—underscoring that lipophilicity equivalence does not imply functional equivalence .

Lipophilicity ADME prediction Partition coefficient

Superior Synthetic Accessibility via Orthogonal Routes with High Isolated Yields

3-Amino-4-phenylpyridine can be prepared via two mechanistically orthogonal synthetic routes, both delivering high isolated yields: (1) catalytic hydrogenation of 3-nitro-4-phenylpyridine using 10% Pd/C under 1 atm H₂ at room temperature, yielding the product in 82–95% isolated yield after filtration and concentration ; and (2) Suzuki–Miyaura cross-coupling of 3-amino-4-chloropyridine with phenylboronic acid, achieving up to 99% yield under standard palladium-catalyzed conditions . In contrast, the 2-amino-4-phenylpyridine regioisomer is typically synthesized via Suzuki coupling of 2-amino-4-bromopyridine with phenylboronic acid, where the proximal 2-amino group can competitively coordinate to the palladium catalyst, often resulting in reduced catalytic turnover and variable yields [1].

Synthetic chemistry Route scouting Process development

Validated Utility as a Cross-Coupling Reagent in Natural Product Total Synthesis

3-Amino-4-phenylpyridine and its N-protected derivatives have been demonstrated as competent cross-coupling partners in the construction of the CD ring system of streptonigrin, a potent antitumor antibiotic [1]. Specifically, 3-pivaloylaminopyridines were lithiated with n-BuLi, quenched with iodine to yield 4-iodo-3-pivaloylaminopyridines, and subsequently cross-coupled with phenylboronic acids under Suzuki conditions to generate 3-amino-4-phenylpyridine derivatives that serve as direct precursors to the streptonigrin CD ring [1][2]. This validated synthetic sequence is uniquely enabled by the 3-amino-4-phenyl substitution pattern, as the 3-amino group (when protected as pivaloylamide) directs lithiation regioselectively to the 4-position—a directing effect not available to the 2-amino or 4-amino regioisomers .

Cross-coupling Total synthesis Streptonigrin

3-Amino-4-phenylpyridine (CAS 146140-99-0) – High-Confidence Application Scenarios Based on Verifiable Evidence


Medicinal Chemistry: Streptonigrin and Lavendamycin Analog Program

The compound is the preferred building block for constructing the CD ring system of streptonigrin and lavendamycin alkaloid analogs via directed ortho-metallation followed by Suzuki cross-coupling [1]. The 3-amino-4-phenyl substitution pattern is uniquely validated for this sequence; alternative regioisomers cannot be used without redesigning the entire synthetic route [2]. Researchers should specify CAS 146140-99-0 and confirm purity ≥95% (HPLC) before initiating the lithiation step, as residual moisture or acidic impurities can quench the organolithium intermediate and reduce yields .

Synthetic Method Development: Diversification via Suzuki–Miyaura Cross-Coupling

The compound can be synthesized directly via Suzuki coupling of 3-amino-4-chloropyridine with phenylboronic acid in up to 99% yield, demonstrating that the 3-amino group does not significantly poison palladium catalysts [1]. This reactivity profile is superior to the 2-amino isomer, where competitive Pd–NH₂ coordination can slow catalysis [2]. For laboratories building libraries of 4-aryl-3-aminopyridines, the target compound serves as both a product and a reference standard for assessing cross-coupling efficiency across different aryl boronic acids .

Pharmaceutical Intermediate Sourcing: Neurological Disorder Drug Discovery

Suppliers document use of 3-amino-4-phenylpyridine as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, attributed to the ability of the aminophenylpyridine scaffold to interact with specific brain receptors [1]. The compound's LogP of 2.912 and moderate pKa of 6.33 place it within the favorable range for CNS drug-like chemical space (LogP 2–5, pKa 6–9) [2]. When procuring for receptor-binding or cell-based assays, specifying ≥95% HPLC purity and confirming the absence of the 2-amino and 5-amino regioisomers by ¹H NMR (δ 8.11, s, 1H for H2) is essential to avoid confounding biological results .

Process Chemistry: Scale-Up via Catalytic Hydrogenation

The hydrogenation route (3-nitro-4-phenylpyridine → 3-amino-4-phenylpyridine) proceeds at ambient temperature and 1 atm H₂ with 10% Pd/C, delivering 82–95% isolated yield [1]. This route avoids palladium contamination of the final product (the catalyst is removed by filtration through Celite) and is amenable to scale-up in batch reactors [2]. The boiling point of 334.6±22.0 °C allows solvent removal under reduced pressure without azeotropic complications, and the solid product can be crystallized for purity enhancement . Procurement specifications should request the light yellow to off-white solid form, with storage at 2–8 °C under light protection to prevent oxidative discoloration .

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